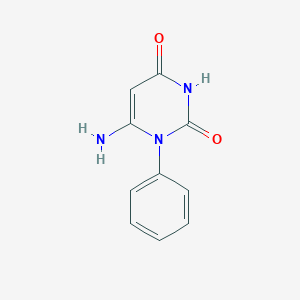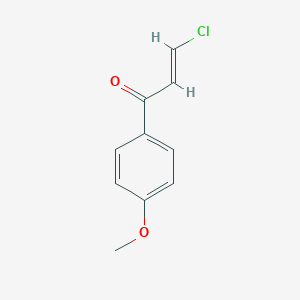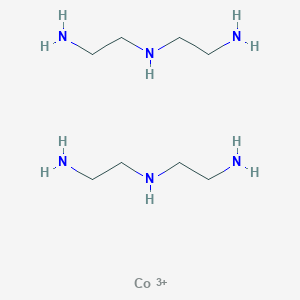![molecular formula C23H14O B102839 2-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-79-5](/img/structure/B102839.png)
2-phenyl-7H-benzo[de]anthracen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-7H-benzo[de]anthracen-7-one, also known as benz[a]anthracene-7-one, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are known to be carcinogenic and mutagenic, and benz[a]anthracene-7-one is no exception. Despite its potential dangers, this compound has been widely studied for its various applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is complex and not fully understood. It is known to bind to DNA and form adducts, which can lead to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemical and Physiological Effects:
Benz[a]anthracene-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. It has also been shown to cause oxidative stress and inflammation, which can lead to tissue damage and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is its versatility in scientific research. It can be used as a model compound for the study of PAHs and their effects on human health and the environment, as well as a fluorescent probe for the detection of DNA damage and a photosensitizer for the treatment of cancer. However, its potential carcinogenic and mutagenic effects make it a hazardous substance to work with, and proper safety precautions must be taken in the laboratory.
Zukünftige Richtungen
There are many potential future directions for the study of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one. One area of research could focus on the development of safer and more effective photosensitizers for the treatment of cancer. Another area of research could focus on the development of new methods for the detection and quantification of PAHs in the environment. Additionally, further studies could be conducted to better understand the mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one and its effects on human health and the environment.
Synthesemethoden
Benz[a]anthracene-7-one can be synthesized through a variety of methods, including the oxidation of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene and the Friedel-Crafts acylation of anthracene. One common method involves the reaction of anthracene with phthalic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracene-7-one has been extensively studied for its potential applications in scientific research. It has been used as a model compound for the study of PAHs and their effects on human health and the environment. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for the treatment of cancer.
Eigenschaften
CAS-Nummer |
18792-79-5 |
|---|---|
Produktname |
2-phenyl-7H-benzo[de]anthracen-7-one |
Molekularformel |
C23H14O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)21-14-17(15-7-2-1-3-8-15)13-16-9-6-12-20(23)22(16)21/h1-14H |
InChI-Schlüssel |
LVIKXMBHPSWRNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
Synonyme |
2-Phenyl-7H-benz[de]anthracen-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
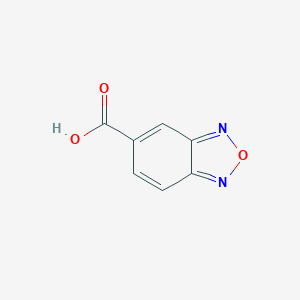
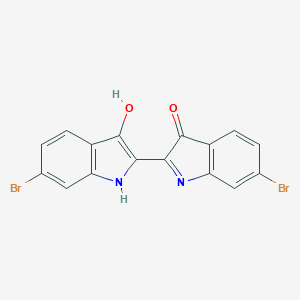
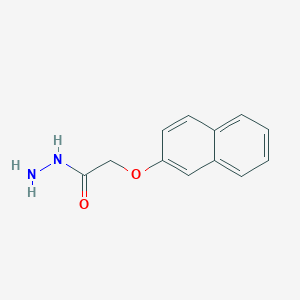
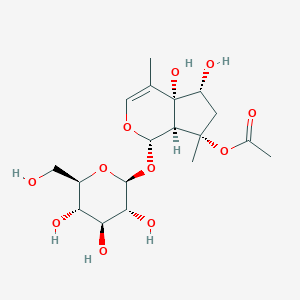

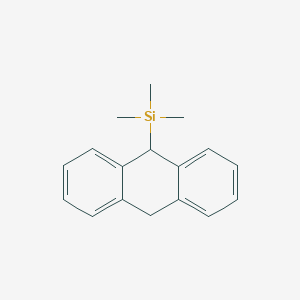

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)

